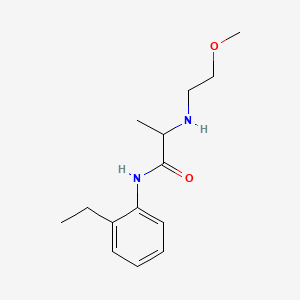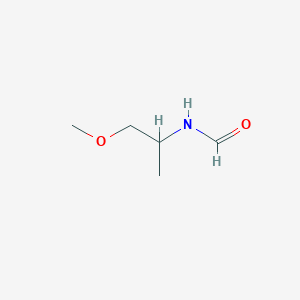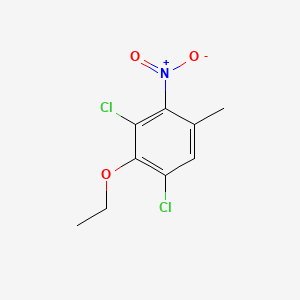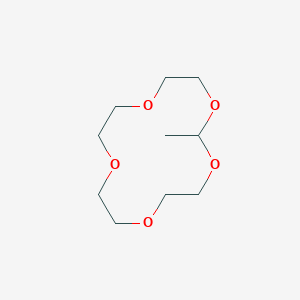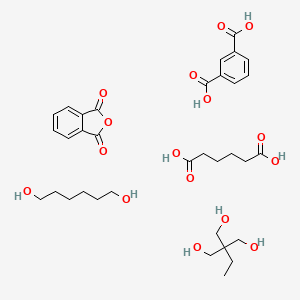
(4-methoxyphenyl)methyl Nitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)methyl Nitrite is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a nitrite group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl Nitrite typically involves the reaction of 4-methoxybenzyl alcohol with nitrous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The general reaction scheme is as follows:
4-Methoxybenzyl alcohol+Nitrous acid→(4-Methoxyphenyl)methyl Nitrite+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain a low temperature, typically between 0-5°C, to prevent decomposition and side reactions.
化学反応の分析
Types of Reactions: (4-Methoxyphenyl)methyl Nitrite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzaldehyde.
Reduction: Reduction reactions can convert it to 4-methoxybenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.
Major Products:
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxybenzylamine
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-Methoxyphenyl)methyl Nitrite has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of (4-Methoxyphenyl)methyl Nitrite involves its interaction with biological molecules through its nitrite group. The nitrite group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that can modify proteins, lipids, and nucleic acids. These modifications can alter the function of these biomolecules, leading to various biological effects.
類似化合物との比較
Methyl Nitrite: Similar in structure but lacks the methoxy group.
Ethyl Nitrite: Contains an ethyl group instead of the methoxyphenyl group.
4-Methoxybenzyl Alcohol: Precursor in the synthesis of (4-Methoxyphenyl)methyl Nitrite.
Uniqueness: this compound is unique due to the presence of both the methoxy and nitrite groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
67764-30-1 |
|---|---|
分子式 |
C8H9NO3 |
分子量 |
167.16 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl nitrite |
InChI |
InChI=1S/C8H9NO3/c1-11-8-4-2-7(3-5-8)6-12-9-10/h2-5H,6H2,1H3 |
InChIキー |
GARGGKGGWRZCPP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CON=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


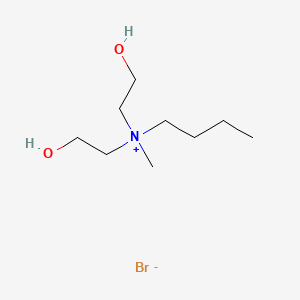
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
